N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a structurally complex heterocyclic compound featuring a 1,1-dioxido-2,3-dihydrothiophene moiety linked via a hexanamide chain to a thiazolidinone ring substituted with a furan-2-ylmethylidene group. The compound’s design integrates sulfone, thiazolidinone, and furan functionalities, which are known to confer diverse biological and physicochemical properties. The sulfone group enhances metabolic stability and solubility, while the thiazolidinone core is associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The (5Z)-configuration of the furan-2-ylmethylidene substituent may influence molecular geometry and intermolecular interactions, such as π-π stacking or hydrogen bonding, critical for target binding .
Synthetic routes for analogous compounds involve coupling reactions between activated carboxylic acids (e.g., via carbodiimide reagents like EDC/HOBt) and amines, as demonstrated in the synthesis of N-phenyl benzamide derivatives . The thiazolidinone ring is typically formed via cyclization of hydrazide intermediates with thioglycolic acid or its derivatives, as seen in the preparation of antimicrobial thiazolidinone-benzothiazole hybrids .
Properties
Molecular Formula |
C18H20N2O5S3 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C18H20N2O5S3/c21-16(19-13-7-10-28(23,24)12-13)6-2-1-3-8-20-17(22)15(27-18(20)26)11-14-5-4-9-25-14/h4-5,7,9-11,13H,1-3,6,8,12H2,(H,19,21)/b15-11- |
InChI Key |
BUYCHCQZIBPGQV-PTNGSMBKSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur on the thiophene, furan, and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different thiazolidine derivatives .
Scientific Research Applications
Structural Insights
The compound features a thiophene ring with dioxido substitution, a thiazolidinone moiety, and a furan derivative. This unique structure may contribute to its biological activity and interaction with target molecules.
Antimicrobial Activity
Research has indicated that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiophene derivatives. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research indicates that thiophene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study: In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Antioxidant Activity
The compound may also exhibit antioxidant properties due to the presence of multiple functional groups capable of scavenging free radicals. This characteristic is crucial for protecting cells from oxidative stress-related damage.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| N-(1,1-dioxido...) | 25 |
| Standard Antioxidant (Ascorbic Acid) | 10 |
Potential in Drug Development
Given its diverse biological activities, this compound is being investigated for its potential role in drug development. Its unique mechanism of action may lead to novel therapies for various diseases.
Research Insights
Recent studies have focused on synthesizing analogs of N-(1,1-dioxido...) to enhance its pharmacological profile. Preliminary results indicate that modifications to the thiophene ring can improve efficacy and reduce toxicity .
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Thiazolidinone Derivatives with Furan/Thiophene Substituents
- N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide (CAS: 613224-99-0): This analogue replaces the furan-2-ylmethylidene group with a thiophen-2-ylmethylidene substituent. Computational studies suggest that thiophene-based derivatives exhibit stronger van der Waals interactions with hydrophobic enzyme pockets .
- 6-((5Z)-4-Oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid (CAS: 609795-18-8): This compound substitutes the furan group with an indole moiety. The indole’s planar structure and hydrogen-bonding capacity may enhance binding to aromatic residues in enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase. However, the absence of the sulfone group in the dihydrothiophene ring reduces metabolic stability compared to the target compound .
Antimicrobial Thiazolidinone-Benzothiazole Hybrids
Compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (e.g., 4d) demonstrate potent antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹), attributed to the benzothiazole moiety’s ability to intercalate DNA or inhibit topoisomerase IV. In contrast, the target compound’s furan substituent may offer improved selectivity against fungal pathogens due to furan’s known antifungal properties .
Functional Group Modifications and Bioactivity
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring and thiazolidinone moiety, contributing to its biological activity. The molecular formula is , and its molar mass is approximately 396.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S2 |
| Molar Mass | 396.49 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| pKa | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant profile of related thiophene derivatives has been assessed through their capacity to inhibit lipid peroxidation and their reactivity towards free radicals. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Case Study:
A study evaluating the antioxidant activity of 2,3-dihydrobenzo[b]thiophene derivatives demonstrated their ability to inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The results showed a significant reduction in malondialdehyde levels, indicating effective inhibition of oxidative stress pathways .
Antibacterial Activity
The thiazolidinone component of the compound has been linked to antibacterial properties. Molecular docking studies suggest that derivatives of thiazolidinones can inhibit bacterial enzymes effectively.
Case Study:
A study on thiazolidin compounds reported high inhibition constants against various bacterial strains, indicating their potential as antibacterial agents . The mechanism involves the binding of the compound to bacterial enzymes, disrupting their function.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Thiazolidinones have shown promise in inducing apoptosis in cancer cells through various signaling pathways.
Case Study:
Research on thiazolidinone derivatives indicated that they could induce apoptosis in HeLa cells via both extrinsic and intrinsic pathways. The compounds demonstrated cytotoxic effects at micromolar concentrations, suggesting their potential as therapeutic agents in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound binds to active sites of enzymes involved in oxidative stress and bacterial metabolism.
- Apoptosis Induction: It activates apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Radical Scavenging: The thiophene and thiazolidinone rings contribute to radical scavenging activity by donating electrons to free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
